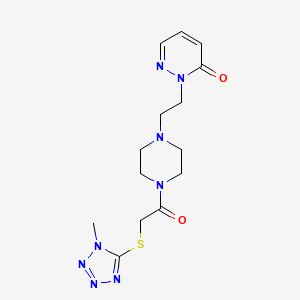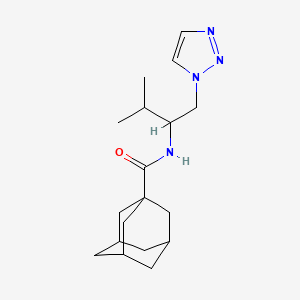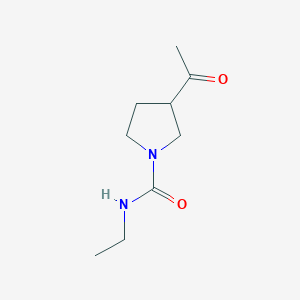![molecular formula C12H17BFNO2 B2464510 [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid CAS No. 1200131-35-6](/img/structure/B2464510.png)
[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C12H17BFNO2 . It is a solid substance and is typically stored at refrigerated temperatures . The compound has a molecular weight of 237.08 .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organometallic reagents and borate esters . For example, phenylmagnesium bromide and trimethyl borate can be used to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BFNO2/c14-12-5-4-11(13(16)17)8-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2 . This indicates that the compound contains a boron atom attached to a phenyl group and two hydroxyl groups, as well as a piperidin-1-ylmethyl group .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. They are mild Lewis acids and can form boronate complexes with diols and other Lewis bases . They can also undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst . Protodeboronation reactions have also been reported .Physical And Chemical Properties Analysis
“[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid” is a solid substance . It has a molecular weight of 237.08 . The compound is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid demonstrates potential in the field of cancer treatment through its role in inhibiting Aurora kinases. This inhibition is vital as Aurora kinases are key regulators of mitosis, and their aberrant expression is often linked with cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Optical Modulation in Nanotubes
In nanotechnology, particularly concerning carbon nanotubes, [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid plays a crucial role. It functions as a binding ligand for pendant diols, essential for saccharide recognition. Additionally, its aromatic ring anchors hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes (Mu et al., 2012).
Fluorescence Quenching Studies
The compound is significant in fluorescence quenching studies. These studies are crucial for understanding various molecular interactions and properties, particularly in alcohol environments. Such research is instrumental in the field of photochemistry and molecular dynamics (Geethanjali et al., 2015).
Synthesis and Crystal Structure Analysis
This boronic acid derivative is also pivotal in the synthesis of new boronic acid derivatives. These are important in the creation of biologically active compounds and pharmaceutical agents. Its synthesis involves key chemical processes like lithium-bromine exchange and acidic hydrolysis, demonstrating its importance in synthetic chemistry (Das et al., 2003).
Influence on Phenylboronic Compounds Properties
In the study of fluoro-substituted boronic acids, [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid offers insights into how fluorine substituents affect the properties of these compounds. This is relevant in understanding their acidity, hydrolytic stability, and spectroscopic properties, which are essential in organic synthesis and medicinal chemistry (Gozdalik et al., 2017).
Antiosteoclast Activity
In the field of bone health, this compound has been studied for its antiosteoclast activity. Understanding its effect on osteoclasts can lead to the development of new treatments for diseases like osteoporosis (Reddy et al., 2012).
Safety and Hazards
Wirkmechanismus
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound may interact with biochemical pathways involving similar reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound is recommended to be stored at a refrigerated temperature , suggesting that its stability could be affected by heat.
Eigenschaften
IUPAC Name |
[4-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c14-12-5-4-11(13(16)17)8-10(12)9-15-6-2-1-3-7-15/h4-5,8,16-17H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHBCMJZQKZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2464428.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2464429.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2464432.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine](/img/structure/B2464434.png)




![(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2464443.png)


![3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2464448.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)